Methyl 4-amino-2-isopropoxybenzoate

Beschreibung

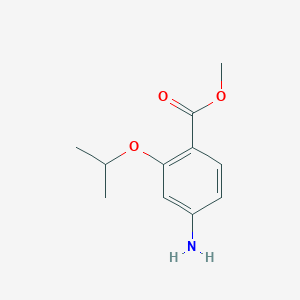

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-amino-2-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBRPGGWVCHZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Analysis of Methyl 4-amino-2-isopropoxybenzoate: A Technical Guide

Introduction:

Methyl 4-amino-2-isopropoxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical properties and potential biological activity. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound. As direct experimental data is not widely available, this document presents predicted spectral characteristics based on established principles of spectroscopy. Furthermore, it outlines comprehensive experimental protocols for acquiring this data, serving as a valuable resource for researchers in drug development and chemical synthesis.

The structural analysis of a novel compound like this compound is a multi-faceted process. Spectroscopic techniques provide complementary information that, when combined, allows for an unambiguous determination of the molecular structure. The logical workflow for this process is illustrated below.

"physical and chemical properties of Methyl 4-amino-2-isopropoxybenzoate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-amino-2-isopropoxybenzoate, a compound of interest in chemical and pharmaceutical research. This document details its known characteristics, outlines a plausible synthetic pathway, and discusses its potential biological relevance based on related structures.

Core Physical and Chemical Properties

Precise experimental data for this compound is not widely available in published literature. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted. It is crucial to note that these are estimates and should be confirmed by experimental analysis.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Methyl 4-aminobenzoate (Experimental) | Methyl 4-amino-2-methoxybenzoate (Experimental) |

| CAS Number | 909563-22-0 | 619-45-4[1][2] | 27492-84-8[3] |

| Molecular Formula | C₁₁H₁₅NO₃ | C₈H₉NO₂[1][2] | C₉H₁₁NO₃[3] |

| Molecular Weight | 209.24 g/mol | 151.16 g/mol [2] | 181.19 g/mol [3] |

| Melting Point | Not available | 110-113 °C[1] | 155-159 °C[3] |

| Boiling Point | Not available | 273.17 °C (rough estimate)[2] | Not available |

| Solubility | Likely soluble in alcohol and ether; slightly soluble in water. | Soluble in alcohol and ether; slightly soluble in water.[2][4] | Not available |

| Appearance | Likely a crystalline solid. | White to beige crystalline powder or crystals.[1][2] | Solid.[3] |

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of this compound is through the Fischer esterification of 4-amino-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst. While a specific protocol for this exact compound is not detailed in the reviewed literature, a general procedure can be adapted from the synthesis of similar esters.

Proposed Synthesis of this compound

A potential synthetic route involves a two-step process starting from 2-hydroxy-4-nitrobenzoic acid:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 2-hydroxy-4-nitrobenzoic acid is reacted with 2-bromopropane in the presence of a base to form 2-isopropoxy-4-nitrobenzoic acid.

-

Reduction of the Nitro Group and Esterification: The nitro group is then reduced to an amine, and the carboxylic acid is esterified with methanol under acidic conditions to yield the final product.

Alternatively, starting from 4-amino-2-hydroxybenzoic acid, the synthesis could proceed via:

-

Protection of the Amino Group: The amino group is first protected, for example, by acetylation.

-

Williamson Ether Synthesis: The hydroxyl group is then converted to an isopropoxy group.

-

Esterification: The carboxylic acid is esterified.

-

Deprotection: The protecting group on the amine is removed to give this compound.

A detailed, generalized experimental protocol for the Fischer esterification step is provided below.

General Experimental Protocol for Fischer Esterification

Materials:

-

4-amino-2-isopropoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve 4-amino-2-isopropoxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity and Stability

This compound is expected to exhibit reactivity characteristic of an aromatic amine and a benzoate ester. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The ester group is susceptible to hydrolysis under acidic or basic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents and strong bases[4].

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of substituted aminobenzoate esters has been investigated for various pharmacological properties. For instance, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as EGFR inhibitors for their potential anti-proliferative properties in cancer cell lines[5]. Other studies on aromatic amino-acid esters have explored their antioxidant, antibacterial, antifungal, and enzyme inhibitory activities[6]. The isopropoxy substitution at the 2-position may influence the compound's lipophilicity and steric profile, potentially modulating its biological activity compared to other substituted aminobenzoates. Further research is required to elucidate the specific biological functions of this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and a basis for exploring its biological significance. Direct experimental validation of the predicted properties and biological activities is a necessary next step for advancing the scientific understanding of this compound.

References

- 1. Methyl 4-aminobenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 4-amino-2-methoxybenzoate 97% | 27492-84-8 [sigmaaldrich.com]

- 4. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities [repository.najah.edu]

Methyl 4-amino-2-isopropoxybenzoate: A Versatile Scaffold for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 4-amino-2-isopropoxybenzoate, a substituted aniline derivative, has emerged as a valuable and versatile building block in modern pharmaceutical research and development. Its unique structural features, comprising a reactive primary amine, a readily modifiable ester group, and a lipophilic isopropoxy moiety, provide medicinal chemists with a powerful scaffold for the synthesis of a diverse array of therapeutic agents. This guide delves into the chemical properties, synthetic utility, and pharmaceutical applications of this compound, offering a comprehensive resource for scientists engaged in drug discovery.

Physicochemical Properties and Spectroscopic Data

This compound (CAS Number: 909563-22-0) is a solid at room temperature with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . The strategic placement of the amino, isopropoxy, and methyl ester groups on the benzene ring dictates its reactivity and potential for derivatization.

| Property | Value |

| CAS Number | 909563-22-0 |

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

| Appearance | Solid |

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons typically appear in the range of 6.0-8.0 ppm. The isopropoxy group will show a characteristic septet for the CH proton around 4.5 ppm and a doublet for the two methyl groups around 1.3 ppm. The methyl ester protons will be a singlet around 3.8 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can vary. |

| ¹³C NMR | Aromatic carbons will be observed between 100-160 ppm. The carbonyl carbon of the ester will be in the 165-170 ppm region. The carbons of the isopropoxy and methyl ester groups will appear in the aliphatic region of the spectrum. |

| IR Spectroscopy | Characteristic peaks include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-O stretching of the ether and ester groups (around 1100-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 209. Fragmentation patterns would likely involve the loss of the methoxy group from the ester or cleavage of the isopropoxy group. |

Synthesis and Derivatization Potential

The reactivity of this compound is primarily centered around its nucleophilic amino group and the ester functionality, making it a prime candidate for a variety of chemical transformations.

N-Functionalization Reactions

The primary amino group is readily functionalized, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

1. N-Acylation: The amino group can be easily acylated using acid chlorides or anhydrides in the presence of a base to form amide derivatives. This is a common strategy in drug design to introduce moieties that can interact with biological targets.

2. N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of biological activities.

3. Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. The urea functional group is a key pharmacophore in many approved drugs.[1][2][3][4]

4. Reductive Amination: The amino group can be further alkylated via reductive amination with aldehydes or ketones.

5. Buchwald-Hartwig and Ullmann Couplings: The amino group can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form diarylamine structures.

Ester Group Modifications

The methyl ester provides a handle for further derivatization, particularly in the context of prodrug design. Hydrolysis of the ester to the corresponding carboxylic acid allows for the attachment of various promoieties that can improve a drug's pharmacokinetic properties.

Pharmaceutical Applications: A Case Study in Tryptophanase Inhibitors

A significant application of this compound is in the synthesis of tryptophanase inhibitors. Tryptophanase is a bacterial enzyme that metabolizes tryptophan to indole. Elevated levels of indole in the gut can be converted to indoxyl sulfate in the liver, a uremic toxin implicated in the progression of chronic kidney disease (CKD).[5][6] By inhibiting tryptophanase, the production of this harmful metabolite can be reduced.

A United States patent (US10925848B2) discloses the use of this compound as a starting material for the synthesis of potent tryptophanase inhibitors.[7] The synthetic route involves an initial chlorination of the aromatic ring, followed by further functionalization to yield the final active amide derivative.

Signaling Pathway of Tryptophan Metabolism and its Role in Chronic Kidney Disease

The following diagram illustrates the pathway from dietary tryptophan to the uremic toxin indoxyl sulfate and highlights the therapeutic intervention point for tryptophanase inhibitors.

Caption: Tryptophan metabolism to indoxyl sulfate and the point of inhibition.

Experimental Protocols

The following are representative experimental protocols for key transformations involving this compound and structurally similar compounds. Researchers should optimize these conditions for their specific substrates.

General Experimental Workflow

The synthesis of pharmaceutical derivatives from this compound typically follows a multi-step sequence.

Caption: General workflow for the synthesis of derivatives.

Protocol 1: N-Acylation of a 4-Aminobenzoate Derivative (Representative)

This protocol describes a general procedure for the acylation of a 4-aminobenzoic acid derivative, which can be adapted for this compound.

-

Dissolution: Dissolve the 4-aminobenzoic acid derivative (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.

-

Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.

Protocol 2: Chlorination of this compound

The following protocol is adapted from US Patent US10925848B2.[7]

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethyl acetate, add N-chlorosuccinimide (NCS) (1.0 eq).

-

Heating: Heat the reaction mixture at 50 °C.

-

Reaction Monitoring: Monitor the reaction for completion using a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction solution under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield the chlorinated product.

Conclusion

This compound is a highly valuable building block for pharmaceutical synthesis. Its trifunctional nature allows for the creation of a wide range of derivatives with diverse biological activities. The successful application of this scaffold in the development of tryptophanase inhibitors for the potential treatment of chronic kidney disease underscores its importance in modern drug discovery. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile molecule in their own drug development programs.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]

- 5. Gut microbiota-derived indole-3-propionic acid alleviates diabetic kidney disease through its mitochondrial protective effect via reducing ubiquitination mediated-degradation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut-microbiota-derived indole sulfate promotes heart failure in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinazoline synthesis [organic-chemistry.org]

"starting material for Methyl 4-amino-2-isopropoxybenzoate synthesis"

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for Methyl 4-amino-2-isopropoxybenzoate, a key intermediate in pharmaceutical research. The synthesis is presented as a three-step process commencing with the commercially available starting material, 2-hydroxy-4-nitrobenzoic acid. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate its application in a laboratory setting.

I. Synthetic Strategy

The synthesis of this compound is strategically designed in three distinct steps:

-

Esterification: The initial step involves the protection of the carboxylic acid functional group of 2-hydroxy-4-nitrobenzoic acid as a methyl ester via Fischer esterification.

-

O-Isopropylation: Subsequently, the phenolic hydroxyl group is alkylated to an isopropoxy group through a Williamson ether synthesis.

-

Reduction: The final step is the reduction of the nitro group to an amine, yielding the target compound.

This synthetic route is logical and employs common and well-understood organic transformations, making it a practical approach for the preparation of this compound.

II. Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Fischer Esterification of 2-hydroxy-4-nitrobenzoic acid

This step converts the starting material into Methyl 2-hydroxy-4-nitrobenzoate.

Experimental Protocol:

To a solution of 2-hydroxy-4-nitrobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent, such as ethyl acetate, and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | 2-hydroxy-4-nitrobenzoic acid |

| Reagents | Methanol, Sulfuric acid (catalyst) |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Extraction with ethyl acetate, washing with NaHCO3 and brine |

| Purification | Recrystallization or column chromatography |

| Expected Yield | 90-95% |

Step 2: O-Isopropylation of Methyl 2-hydroxy-4-nitrobenzoate

This step introduces the isopropoxy group onto the benzene ring to form Methyl 2-isopropoxy-4-nitrobenzoate.

Experimental Protocol:

Methyl 2-hydroxy-4-nitrobenzoate is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A base, typically potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl group. Subsequently, 2-bromopropane is added, and the reaction mixture is heated. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

| Parameter | Value |

| Starting Material | Methyl 2-hydroxy-4-nitrobenzoate |

| Reagents | 2-bromopropane, Potassium carbonate |

| Solvent | Dimethylformamide (DMF) or Acetone |

| Reaction Temperature | 50-80 °C |

| Reaction Time | 4-8 hours |

| Work-up | Extraction with an organic solvent, washing with water and brine |

| Purification | Column chromatography |

| Expected Yield | 85-95% |

Step 3: Reduction of Methyl 2-isopropoxy-4-nitrobenzoate

The final step involves the reduction of the nitro group to an amine to yield this compound.

Experimental Protocol:

Methyl 2-isopropoxy-4-nitrobenzoate is dissolved in a protic solvent like methanol or ethanol. A catalytic amount of palladium on activated carbon (Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a Parr hydrogenator. The reaction is stirred at room temperature until the starting material is consumed, as indicated by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give the final product, which can be purified by recrystallization if necessary.

| Parameter | Value |

| Starting Material | Methyl 2-isopropoxy-4-nitrobenzoate |

| Reagents | Palladium on carbon (Pd/C), Hydrogen gas |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | Room temperature |

| Reaction Time | 2-6 hours |

| Work-up | Filtration to remove catalyst, evaporation of solvent |

| Purification | Recrystallization (optional) |

| Expected Yield | >95% |

III. Visualization of the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Methyl 4-amino-2-isopropoxybenzoate: A Key Intermediate in Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Methyl 4-amino-2-isopropoxybenzoate, a substituted aminobenzoic acid ester, is a valuable intermediate in the field of organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features, comprising a reactive amino group, an electron-donating isopropoxy group, and a methyl ester, make it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its role as a crucial intermediate for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 909563-22-0 |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane (predicted) |

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound is not widely published in readily available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and information from related patent literature. A key precursor for this synthesis is 4-amino-2-hydroxy-3-isopropoxybenzoic acid. A Chinese patent (CN111559967B) outlines a method for the preparation of this acid, which can then be esterified to yield the desired methyl ester.

The overall synthetic strategy can be visualized as a multi-step process, likely starting from more readily available substituted nitrobenzene or aminobenzoic acid derivatives.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Esterification of 4-amino-2-isopropoxybenzoic acid

The final step in the proposed synthesis is the esterification of the carboxylic acid precursor. A standard and widely used method for this transformation is the Fischer esterification.

Reaction:

4-amino-2-isopropoxybenzoic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-isopropoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol.

-

Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%), to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, for example, ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

| Parameter | Condition |

| Reactants | 4-amino-2-isopropoxybenzoic acid, Methanol |

| Catalyst | Concentrated H₂SO₄ or p-TsOH |

| Temperature | Reflux |

| Reaction Time | Monitored by TLC (typically several hours) |

| Workup | Neutralization, Extraction |

| Purification | Column Chromatography or Recrystallization |

Role in Organic Synthesis and Drug Development

Substituted aminobenzoates are a well-established class of intermediates in the pharmaceutical industry. The presence of both an amino and an ester group allows for a variety of chemical transformations, making them ideal scaffolds for building more complex molecules with potential therapeutic properties.

The isopropoxy group in this compound can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. The amino group serves as a key handle for further functionalization, such as amide bond formation, alkylation, or participation in cyclization reactions to construct heterocyclic systems, which are prevalent in many drug structures.

Caption: Potential synthetic pathways from the core intermediate to active pharmaceutical ingredients.

While specific examples of marketed drugs derived directly from this compound are not readily found in public literature, its structural motifs are present in various classes of therapeutic agents. This suggests its potential as a key intermediate in the discovery and development of new chemical entities.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not widely available, predictions can be made based on the analysis of structurally similar compounds.

¹H NMR (Proton NMR):

-

Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.

-

Isopropoxy Group Protons: A septet for the -CH- proton and a doublet for the two -CH₃ groups.

-

Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm for the -OCH₃ group.

-

Amino Group Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be variable and dependent on the solvent and concentration.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm).

-

Isopropoxy Group Carbons: Signals for the -CH- and -CH₃ carbons.

-

Methyl Ester Carbon: A signal around δ 50-55 ppm for the -OCH₃ carbon.

IR (Infrared) Spectroscopy:

-

N-H Stretch: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: Bands in the region of 1100-1300 cm⁻¹ for the ester and ether C-O bonds.

-

Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 209. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the ester group (-COOCH₃), and cleavage of the isopropoxy group.

Conclusion

This compound is a promising organic synthesis intermediate with significant potential in the field of drug discovery and development. Its synthesis, while not yet extensively documented in peer-reviewed literature, can be achieved through logical and established synthetic transformations. The versatile functional groups present in the molecule provide a platform for the creation of diverse and complex molecular structures. This technical guide serves as a foundational resource for researchers and professionals, encouraging further exploration into the synthetic utility and applications of this valuable building block. As the demand for novel therapeutics continues to grow, intermediates like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.

An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability data exists for Methyl 4-amino-2-isopropoxybenzoate. This guide is compiled from general principles of pharmaceutical stability testing, information on structurally similar compounds, and supplier recommendations. The experimental protocols and potential degradation pathways outlined are illustrative and should be adapted based on internal experimental data.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Understanding its stability profile is crucial for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its potential incorporation into a final drug product. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Recommended Storage and Handling

Proper storage is essential to maintain the integrity of this compound. The following conditions are based on information from chemical suppliers and general best practices for handling aromatic amine and ester compounds.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or in a cool place. | Prevents acceleration of potential degradation reactions. |

| Light | Keep in a dark place, protected from light. | Aromatic amines can be susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidative degradation of the amino group. |

| Moisture | Store in a dry environment. Keep container tightly closed. | Prevents hydrolysis of the ester functional group. |

| Ventilation | Store in a well-ventilated area. | General safety practice for handling chemical compounds. |

Potential Degradation Pathways

Based on the functional groups present in this compound (aromatic amine, ester, and ether), the following degradation pathways are considered most likely under stress conditions.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4-amino-2-isopropoxybenzoic acid and methanol.

-

Oxidation: The primary aromatic amine group is prone to oxidation, which can lead to the formation of colored degradation products and potentially impact the compound's purity and activity.

-

Photodegradation: Aromatic amines can undergo degradation upon exposure to light, leading to a variety of byproducts.

Below is a diagram illustrating these potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1] The following table outlines a proposed set of conditions for the forced degradation of this compound, based on ICH guidelines and studies on similar molecules like benzocaine.[2]

Table 2: Proposed Forced Degradation Study Protocol

| Stress Condition | Proposed Method | Potential Degradation Products | Analytical Technique |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | 4-amino-2-isopropoxybenzoic acid, Methanol | HPLC, LC-MS |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 12-24 hours | 4-amino-2-isopropoxybenzoic acid, Methanol | HPLC, LC-MS |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidized derivatives of the aromatic amine | HPLC, LC-MS |

| Thermal Degradation | Solid state at 80°C for 72 hours | To be determined | HPLC, LC-MS |

| Photostability | Exposure to light source per ICH Q1B guidelines | Photolytic degradation products | HPLC, LC-MS |

Experimental Protocols

The following are detailed, illustrative protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.

General Sample Preparation for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and keep at room temperature.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven.

-

Photostability: Expose the solid compound and the stock solution to a calibrated light source.

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilution: Dilute the samples to a suitable concentration for analysis.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is the standard for assessing the stability of pharmaceutical compounds.[3][4]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Below is a diagram illustrating a general workflow for stability testing.

Caption: A general experimental workflow for conducting stability testing.

Conclusion

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-amino-2-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 4-amino-2-isopropoxybenzoate. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ethers. The protocol outlines the reaction of Methyl 4-amino-2-hydroxybenzoate with 2-iodopropane in the presence of a base. This application note includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. The presence of the amino, ester, and ether functional groups makes it a versatile building block for further chemical modifications. The Williamson ether synthesis is an effective method for the preparation of this compound, involving the O-alkylation of a phenol with an alkyl halide.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][2] Careful selection of the base, solvent, and reaction conditions is crucial for achieving a high yield and purity of the desired product.[2][3]

Materials and Reagents

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Suggestion |

| Methyl 4-amino-2-hydroxybenzoate | 4136-97-4 | C₈H₉NO₃ | 167.16 | Apollo Scientific[4] |

| 2-Iodopropane | 75-30-9 | C₃H₇I | 169.99 | Merck[5] |

| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | Fisher Scientific[6] |

| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 58.08 | Sigma-Aldrich[7] |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific[8] |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Carl ROTH[9] |

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methyl 4-amino-2-hydroxybenzoate: May cause respiratory irritation. Harmful if swallowed. Causes skin and serious eye irritation.[4]

-

2-Iodopropane: Flammable liquid and vapor. Causes respiratory tract, eye, and skin irritation. Light sensitive.[10][11]

-

Potassium Carbonate: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[6][12][13][14][15]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[7][16][17][18][19]

-

Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[8][20][21][22][23]

-

Hexane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility. Causes damage to organs through prolonged or repeated exposure.[9][24][25][26][27]

Experimental Protocol

The synthesis of this compound is performed via a Williamson ether synthesis.

Reaction Scheme:

Methyl 4-amino-2-hydroxybenzoate + 2-Iodopropane --(K₂CO₃, Acetone)--> this compound

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-amino-2-hydroxybenzoate (1.0 eq.).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetone (15 volumes relative to the starting material).

-

Initiation of Reaction: Stir the suspension at room temperature for 15 minutes.

-

Addition of Alkylating Agent: Add 2-iodopropane (1.5 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

| Parameter | Value |

| Reactant Ratios | |

| Methyl 4-amino-2-hydroxybenzoate | 1.0 eq. |

| 2-Iodopropane | 1.5 eq. |

| Potassium Carbonate | 2.0 eq. |

| Reaction Conditions | |

| Solvent | Anhydrous Acetone |

| Temperature | Reflux (~56 °C) |

| Reaction Time | 6-8 hours |

| Purification | |

| Method | Column Chromatography |

| Stationary Phase | Silica Gel |

| Eluent | Hexane/Ethyl Acetate |

| Expected Product Characteristics | |

| Appearance | Solid |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

Experimental Workflow

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. 4136-97-4 Cas No. | Methyl 4-amino-2-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.ca [fishersci.ca]

- 9. carlroth.com [carlroth.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. ineos.com [ineos.com]

- 13. carlroth.com [carlroth.com]

- 14. chemos.de [chemos.de]

- 15. redox.com [redox.com]

- 16. corecheminc.com [corecheminc.com]

- 17. carlroth.com [carlroth.com]

- 18. chemsupply.com.au [chemsupply.com.au]

- 19. sds.chemtel.net [sds.chemtel.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. rcilabscan.com [rcilabscan.com]

- 22. chemos.de [chemos.de]

- 23. greenfield.com [greenfield.com]

- 24. amp.generalair.com [amp.generalair.com]

- 25. dhc-solvent.de [dhc-solvent.de]

- 26. cdhfinechemical.com [cdhfinechemical.com]

- 27. chemos.de [chemos.de]

Application Notes and Protocols: Reactions of the Amino Group of Methyl 4-amino-2-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations involving the primary amino group of Methyl 4-amino-2-isopropoxybenzoate. This compound serves as a versatile building block in medicinal chemistry and materials science, and the reactivity of its amino group is central to its synthetic utility. The following sections detail common and effective reactions, including N-acylation, N-alkylation, and diazotization followed by azo coupling.

N-Acylation of this compound

N-acylation is a fundamental reaction for the synthesis of amides. This transformation is widely used to introduce a variety of functional groups, modify the electronic properties of the aromatic ring, and to serve as a protecting group strategy for the amine.

Experimental Protocol: Acetylation with Acetic Anhydride

This protocol describes the straightforward acetylation of the primary amino group to form Methyl 4-acetamido-2-isopropoxybenzoate.

Materials:

-

This compound

-

Acetic anhydride

-

Sodium acetate

-

Deionized water

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, suspend 1.0 equivalent of this compound in 25 mL of water.

-

Add 1.1 equivalents of concentrated hydrochloric acid to the suspension with stirring to form the hydrochloride salt, which may improve solubility.

-

In a separate beaker, prepare a solution of 1.5 equivalents of sodium acetate in 10 mL of water.

-

To the stirred solution of the amine hydrochloride, add 1.2 equivalents of acetic anhydride.

-

Immediately following the addition of acetic anhydride, add the sodium acetate solution in one portion.

-

Stir the reaction mixture vigorously at room temperature for 30 minutes. The product, Methyl 4-acetamido-2-isopropoxybenzoate, will precipitate as a white solid.

-

Cool the mixture in an ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to yield the pure acetamide.

-

Dry the product under vacuum.

Data Presentation:

| Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Reaction Time | Typical Yield |

| This compound | 1.0 | Acetic Anhydride | 1.2 | Water | 1 hour | 85-95% |

| Sodium Acetate | 1.5 |

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.

Reaction Workflow:

N-Alkylation of this compound via Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of amines. This two-step, one-pot process involves the reaction of the amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details the reaction of this compound with a generic aldehyde (e.g., benzaldehyde) to yield the corresponding N-alkylated product.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a stirred solution of 1.0 equivalent of this compound and 1.1 equivalents of the aldehyde in an appropriate volume of DCM, add 0.1 equivalents of glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add 1.5 equivalents of sodium triacetoxyborohydride in portions over 15 minutes. Caution: Gas evolution may occur.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Reaction Time | Typical Yield |

| This compound | 1.0 | Aldehyde | 1.1 | DCM or DCE | 12-24 hours | 70-90% |

| NaBH(OAc)₃ | 1.5 | |||||

| Acetic Acid | 0.1 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific aldehyde and experimental conditions.

Logical Relationship Diagram:

Diazotization and Azo Coupling

The primary aromatic amino group can be converted into a diazonium salt, a highly versatile intermediate. Diazonium salts can undergo a variety of substitution reactions or, as detailed here, couple with electron-rich aromatic compounds to form brightly colored azo compounds. These azo dyes have applications as indicators, colorants, and photosensitive materials.[1][2]

Experimental Protocol: Synthesis of an Azo Dye

This protocol describes the diazotization of this compound and subsequent coupling with 2-naphthol.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (concentrated)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath (0-5 °C)

Procedure: Part A: Diazotization

-

In a 100 mL beaker, dissolve 1.0 equivalent of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling

-

In a 250 mL beaker, dissolve 1.0 equivalent of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution.

-

Cool this solution to 5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

-

A brightly colored precipitate (typically red or orange) of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the solid azo dye by vacuum filtration, washing thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure dye.

Data Presentation:

| Reactant | Molar Equiv. | Reagent | Molar Equiv. | Coupling Agent | Molar Equiv. | Reaction Temp. | Typical Yield |

| This compound | 1.0 | NaNO₂ | 1.1 | 2-Naphthol | 1.0 | 0-5 °C | >90% |

| HCl | excess | NaOH | excess |

Note: Yields for azo coupling reactions are typically high.

Reaction Pathway Diagram:

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-amino-2-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of Methyl 4-amino-2-isopropoxybenzoate as a versatile starting material in the synthesis of various medicinally relevant heterocyclic compounds. The following sections outline proposed synthetic strategies for constructing quinazolinone and benzoxazinone cores, which are prevalent scaffolds in numerous pharmaceutical agents. While direct literature precedents for the use of this specific starting material are limited, the provided protocols are adapted from established methodologies for structurally related aminobenzoates and are anticipated to be effective.

Synthesis of 7-Isopropoxy-4-oxo-3,4-dihydroquinazoline Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The isopropoxy substituent at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Application:

This protocol describes a two-step synthesis of 2-substituted-7-isopropoxyquinazolin-4(3H)-ones from this compound. The methodology involves an initial acylation of the amino group followed by a cyclization reaction with a suitable nitrogen source, such as formamide or an amine.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-(acetylamino)-2-isopropoxybenzoate

-

To a solution of this compound (1.0 eq) in glacial acetic acid (5 mL per gram of starting material), add acetic anhydride (1.2 eq).

-

Heat the reaction mixture at 100 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure Methyl 4-(acetylamino)-2-isopropoxybenzoate.

Step 2: Synthesis of 2-Methyl-7-isopropoxyquinazolin-4(3H)-one

-

In a round-bottom flask, mix Methyl 4-(acetylamino)-2-isopropoxybenzoate (1.0 eq) with formamide (10 eq).

-

Heat the mixture at 150-160 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-Methyl-7-isopropoxyquinazolin-4(3H)-one.

Quantitative Data Summary:

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Methyl 4-(acetylamino)-2-isopropoxybenzoate | This compound | Acetic anhydride | Glacial Acetic Acid | 2 | 100 | 85-95 |

| 2 | 2-Methyl-7-isopropoxyquinazolin-4(3H)-one | Methyl 4-(acetylamino)-2-isopropoxybenzoate | Formamide | - | 4-6 | 150-160 | 60-75 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Synthetic Workflow Diagram:

Caption: Synthesis of 2-Methyl-7-isopropoxyquinazolin-4(3H)-one.

Synthesis of 7-Isopropoxy-4H-3,1-benzoxazin-4-one Derivatives

Benzoxazinones are another class of heterocyclic compounds with significant biological activities, including antibacterial and antiviral properties. The synthesis of these compounds often involves the cyclization of N-acyl anthranilic acid derivatives.

Application:

This protocol outlines a method for the synthesis of 2-substituted-7-isopropoxy-4H-3,1-benzoxazin-4-ones from this compound. This involves the acylation of the starting material followed by a cyclodehydration reaction.

Experimental Protocol:

Step 1: Synthesis of 4-(Acylamino)-2-isopropoxybenzoic acid

-

To a solution of this compound (1.0 eq) in a suitable solvent like pyridine or dichloromethane, add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into dilute HCl and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylated methyl ester.

-

Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide (2.0 eq) in methanol for 2-4 hours.

-

After cooling, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the 4-(Acylamino)-2-isopropoxybenzoic acid.

Step 2: Synthesis of 2-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one

-

Reflux a solution of the 4-(Acylamino)-2-isopropoxybenzoic acid (1.0 eq) in acetic anhydride (10-15 eq) for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

-

Triturate the residue with cold ether or hexane to induce precipitation.

-

Filter the solid, wash with the cold solvent, and dry to yield the 2-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one.

Quantitative Data Summary:

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1a | Methyl 4-(acylamino)-2-isopropoxybenzoate | This compound | Acyl chloride, Pyridine | Dichloromethane | 4-8 | 0 to RT | 80-90 |

| 1b | 4-(Acylamino)-2-isopropoxybenzoic acid | Methyl 4-(acylamino)-2-isopropoxybenzoate | NaOH (aq) | Methanol | 2-4 | Reflux | 90-98 |

| 2 | 2-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one | 4-(Acylamino)-2-isopropoxybenzoic acid | Acetic anhydride | - | 3-5 | Reflux | 70-85 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Synthetic Workflow Diagram:

Caption: Synthesis of 2-Substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one.

Logical Relationship of Synthesized Heterocycles

The synthesized benzoxazinone can serve as a key intermediate for the preparation of the corresponding quinazolinone, demonstrating a logical synthetic connection between these two important heterocyclic systems.

Conversion of Benzoxazinone to Quinazolinone:

The 2-substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one can be readily converted to the corresponding 3-substituted-2-aryl-7-isopropoxyquinazolin-4(3H)-one by reacting it with a primary amine.

Experimental Protocol:

-

To a solution of 2-substituted-7-isopropoxy-4H-3,1-benzoxazin-4-one (1.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF) or glacial acetic acid, add the desired primary amine (1.2 eq).

-

Heat the reaction mixture at 120-140 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Logical Pathway Diagram:

Caption: Synthetic relationship between key heterocyclic products.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale trial reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: Methyl 4-amino-2-isopropoxybenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-isopropoxybenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group for further derivatization, a methyl ester that can be hydrolyzed to a carboxylic acid or converted to an amide, and an isopropoxy group that modulates lipophilicity and steric interactions, makes it an attractive scaffold for the synthesis of novel therapeutic agents. This document outlines the applications of this compound, with a particular focus on its use in the development of kinase inhibitors, and provides detailed protocols for its synthesis and the evaluation of its derivatives.

Application Notes

Key Intermediate in the Synthesis of Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The 4-aminobenzoic acid scaffold is a common feature in many kinase inhibitors, where the amino group serves as an anchor point for building more complex structures that can interact with the ATP-binding site of kinases. The isopropoxy group at the 2-position can provide advantageous steric and electronic properties, potentially enhancing binding affinity and selectivity for the target kinase.

One of the most promising therapeutic targets for derivatives of this compound is the family of Tropomyosin Receptor Kinases (TRKs) . TRK signaling plays a crucial role in cell survival, proliferation, and differentiation.[1] Aberrant TRK signaling, often due to gene fusions, is implicated in a variety of cancers.[1] Consequently, the development of TRK inhibitors is a major focus in oncology research. The 4-amino-2-isopropoxybenzoate scaffold can be elaborated to generate potent and selective TRK inhibitors.

Modulation of Physicochemical Properties

The isopropoxy group in this compound offers a means to fine-tune the physicochemical properties of drug candidates. Compared to a methoxy or ethoxy group, the isopropoxy group provides increased lipophilicity, which can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This can be strategically utilized by medicinal chemists to optimize the pharmacokinetic properties of a lead compound.

Structure-Activity Relationship (SAR) Studies

This compound is a valuable tool for structure-activity relationship (SAR) studies. By keeping the core scaffold constant and modifying the amino and methyl ester functionalities, researchers can systematically probe the interactions of the synthesized derivatives with their biological target. The isopropoxy group can also be varied to understand the impact of the size and nature of the alkoxy substituent on biological activity.

Quantitative Data

While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following table presents data for representative Tropomyosin Receptor Kinase (TRK) inhibitors to illustrate the potency that can be achieved with related scaffolds. These compounds serve as a benchmark for the development of novel inhibitors based on the this compound core.

| Compound | Target Kinase(s) | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference Compound for |

| Larotrectinib | TRKA, TRKB, TRKC | 5, 11, 6 | 1.7 (KM12 cells) | Pan-TRK Inhibition |

| Entrectinib | TRKA, TRKB, TRKC | 1.7, 0.4, 1.1 | 11 (KM12 cells) | Pan-TRK Inhibition |

| Selitrectinib | TRKA, TRKB, TRKC | <1, <1, <1 | 1 (CUTO-3 cells) | Next-generation TRK Inhibition |

| Repotrectinib | TRKA, TRKB, TRKC | 0.3, 0.3, 1.3 | 0.8 (CUTO-3 cells) | Next-generation TRK Inhibition |

Note: The data presented here is for comparative purposes to guide the design and evaluation of new compounds. The activity of derivatives of this compound will need to be determined experimentally.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the acylation of the amino group of this compound to generate N-acyl derivatives, a common step in the synthesis of kinase inhibitors.

Workflow for the Synthesis of N-Acyl Derivatives:

Caption: Synthetic workflow for N-acylation of this compound.

Materials:

-

This compound

-

Acyl chloride or carboxylic acid of interest

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

For carboxylic acid coupling: a coupling agent (e.g., HATU, HOBt/EDC)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base such as triethylamine or DIPEA (1.5 - 2.0 eq) to the solution.

-

Acylating Agent Addition:

-

Using Acyl Chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Using Carboxylic Acid: To a separate flask, dissolve the carboxylic acid (1.1 eq) and a coupling agent like HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq) in anhydrous DMF. Stir for 15 minutes to pre-activate the acid, then add this mixture to the solution of the aniline.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-acyl derivative.

-

Characterization: Characterize the purified compound by NMR (¹H and ¹³C) and Mass Spectrometry to confirm its structure and purity.

TRKA Kinase Inhibition Assay Protocol

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against the TRKA kinase using a luminescence-based assay that measures ATP consumption.[2]

Workflow for TRKA Kinase Inhibition Assay:

Caption: Workflow for a luminescence-based TRKA kinase inhibition assay.

Materials:

-

Recombinant human TRKA enzyme

-

TRKA kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]

-

Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Multichannel pipettes

-

A plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in TRKA kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

-

Assay Plate Setup:

-

Initiation of Kinase Reaction: Add 2 µL of a substrate/ATP mixture (prepared in kinase buffer) to each well to start the reaction.[2] The final ATP concentration should be close to its Km value for the enzyme.

-

Incubation: Incubate the plate at room temperature for 60 minutes.[2]

-

Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[2]

-

Second Incubation: Incubate the plate at room temperature for 40 minutes.[2]

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal.[2]

-

Third Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.[2]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathway

Derivatives of this compound, when developed as TRK inhibitors, are designed to block the downstream signaling cascades initiated by the activation of TRK receptors. The primary signaling pathways involved are the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.

Caption: TRKA signaling pathways and the point of intervention for TRKA inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its structural features make it particularly well-suited for the synthesis of kinase inhibitors, with a promising application in the development of novel therapeutics targeting the TRK family of receptors for the treatment of cancer. The provided protocols offer a foundation for the synthesis and biological evaluation of new chemical entities derived from this scaffold.

References

Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing Methyl 4-amino-2-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their extensive applications span various industries, including textiles, printing, and food, as well as high-tech areas like nonlinear optics and data storage.[1] In the realm of drug development, azo compounds are investigated for their diverse biological activities. The synthesis of novel azo dyes with tailored properties continues to be a significant area of research.

This document provides a detailed protocol for the synthesis of novel azo dyes using Methyl 4-amino-2-isopropoxybenzoate as the diazo component. While specific literature on the use of this particular precursor is not abundant, the following protocols are based on well-established and general methods for the diazotization of primary aromatic amines and subsequent azo coupling reactions.[2][3] These notes offer a foundational methodology for researchers to explore the synthesis of a library of novel azo dyes by varying the coupling component.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a two-step process:

-

Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treating it with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4]

-

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, anilines, and other activated aromatic compounds.[1] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.

The general reaction scheme is depicted below:

Experimental Protocols

Note: The following protocols are representative examples. Researchers should adapt these procedures based on the specific properties of the chosen coupling component and perform appropriate safety assessments.

Protocol 1: Synthesis of a Novel Azo Dye using β-Naphthol as the Coupling Component

This protocol describes the synthesis of a hypothetical novel azo dye, (E)-methyl 4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-isopropoxybenzoate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| This compound | 209.25 | 10 | 2.09 g |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | - | 5 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 11 | 0.76 g |

| β-Naphthol | 144.17 | 10 | 1.44 g |

| Sodium Hydroxide (NaOH) | 40.00 | - | 2 g |

| Distilled Water | 18.02 | - | ~200 mL |

| Ethanol | 46.07 | - | For recrystallization |

| Ice | - | - | As needed |

Procedure:

Part A: Diazotization of this compound

-

In a 250 mL beaker, add 2.09 g (10 mmol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

-

Stir the mixture until the amine is fully dissolved. You may need to gently warm the mixture and then cool it back down.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[5]

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution is the diazonium salt solution.

Part B: Azo Coupling Reaction

-

In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A colored precipitate should form immediately.[1]

-

Continue stirring the reaction mixture in the ice bath for 1 hour.

-

After 1 hour, allow the mixture to warm to room temperature and continue stirring for another hour.

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the crude dye with copious amounts of cold water until the filtrate is neutral.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification:

-

Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry.

Characterization:

The synthesized dye should be characterized by standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-